4-Acetyl-3-hydroxy-1-[2-(2-hydroxy-ethylamino)-ethyl]-5-pyridin-2-yl-1,5-dihydro-pyrrol-2-one
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Overview
Description
4-Acetyl-3-hydroxy-1-[2-(2-hydroxy-ethylamino)-ethyl]-5-pyridin-2-yl-1,5-dihydro-pyrrol-2-one is a complex organic compound with a molecular formula of C15H19N3O4 and a molecular weight of 305.33 g/mol This compound features a pyrrol-2-one core substituted with various functional groups, including an acetyl group, a hydroxy group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-3-hydroxy-1-[2-(2-hydroxy-ethylamino)-ethyl]-5-pyridin-2-yl-1,5-dihydro-pyrrol-2-one typically involves multiple steps:
Formation of the Pyrrol-2-one Core: This step often involves the cyclization of a suitable precursor, such as a diketone or an amino acid derivative, under acidic or basic conditions.
Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Hydroxylation: The hydroxy group can be introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the Hydroxy-Ethylamino Group: This step involves the reaction of the pyrrol-2-one core with a suitable amine, such as ethanolamine, under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxy-ethylamino group can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Pyridine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, providing insights into biochemical processes.
Medicine
Potential medical applications include its use as a lead compound in drug discovery. Its unique structure may offer therapeutic benefits, such as anti-inflammatory or anticancer properties, although further research is needed to confirm these effects.
Industry
In industry, this compound could be used in the development of new materials or as a reagent in chemical manufacturing processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Acetyl-3-hydroxy-1-[2-(2-hydroxy-ethylamino)-ethyl]-5-pyridin-2-yl-1,5-dihydro-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 4-Acetyl-3-hydroxy-1-[2-(2-hydroxy-ethylamino)-ethyl]-5-pyridin-2-yl-1,5-dihydro-pyrrol-2-one stands out due to its unique combination of functional groups
Properties
IUPAC Name |
3-acetyl-4-hydroxy-1-[2-(2-hydroxyethylamino)ethyl]-2-pyridin-2-yl-2H-pyrrol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-10(20)12-13(11-4-2-3-5-17-11)18(15(22)14(12)21)8-6-16-7-9-19/h2-5,13,16,19,21H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEMSNFPBNTNMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=N2)CCNCCO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389901 |
Source
|
Record name | BAS 04358451 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436088-90-3 |
Source
|
Record name | 4-Acetyl-1,5-dihydro-3-hydroxy-1-[2-[(2-hydroxyethyl)amino]ethyl]-5-(2-pyridinyl)-2H-pyrrol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436088-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BAS 04358451 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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